molecular formula C7H14ClNO3 B2534854 2-(3-Hydroxypiperidin-3-yl)acetic acid CAS No. 1541480-48-1

2-(3-Hydroxypiperidin-3-yl)acetic acid

Cat. No. B2534854
CAS RN: 1541480-48-1
M. Wt: 195.64
InChI Key: BGJXLVCKQOGRGQ-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Hydroxypiperidin-3-yl)acetic acid is a chemical compound with the molecular formula C7H13NO3 . It is related to the piperidine class of compounds, which are important synthetic fragments for designing drugs .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is an acetic acid group .

Scientific Research Applications

Novel Synthetic Routes and Applications

  • Enantioselective Biocatalytic Synthesis : Vink et al. (2003) developed an enantioselective biocatalytic approach for synthesizing 5-Hydroxypiperidin-2-one, a compound structurally related to 2-(3-Hydroxypiperidin-3-yl)acetic acid. This method involved cyanohydrin formation mediated by (S)-hydroxynitrile lyase, followed by hydrogenation to obtain bicyclic N,N-acetals and N-alkylated 5-hydroxypiperidinone from the same intermediate, demonstrating a versatile building block for potentially biologically active compounds Advanced Synthesis & Catalysis.

  • Conversion into δ-lactams and γ-lactones : Vervisch et al. (2012) reported the chemical and enzymatic synthesis of 2-(2-carbamoylethyl)- and 2-(2-carboxyethyl)aziridines, leading to their conversion into 5-hydroxypiperidin-2-ones upon heating or enzymatic treatment. This study highlights the transformation potential of structurally similar compounds into valuable chemical intermediates Organic letters.

Potential Biological Applications

  • Anticancer Agents Synthesis : Temple et al. (1983) synthesized a series of compounds related to this compound, examining their effects on the proliferation and survival of cancer cells in vitro and in vivo. The research explored the potential of these compounds as anticancer agents, demonstrating the diverse biological applications of such molecules Journal of medicinal chemistry.

  • Allosteric HIV-1 Integrase Inhibitors : Kessl et al. (2012) discovered that 2-(Quinolin-3-yl)-acetic-acid derivatives, structurally related to this compound, function as allosteric HIV-1 integrase inhibitors. These compounds block integrase interactions with viral DNA and its cellular cofactor, showcasing a cooperative mechanism that inhibits HIV-1 replication. This highlights the potential pharmaceutical application of such compounds in developing new antiretroviral therapies The Journal of Biological Chemistry.

Future Directions

Piperidine derivatives, including 2-(3-Hydroxypiperidin-3-yl)acetic acid, continue to be an area of active research due to their importance in drug design. Future directions may include the development of fast and cost-effective methods for the synthesis of substituted piperidines, as well as further exploration of their pharmacological applications .

properties

IUPAC Name

2-(3-hydroxypiperidin-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c9-6(10)4-7(11)2-1-3-8-5-7/h8,11H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWWLOHRRDUFPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)(CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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